4-(4-Fluorophenyl)-4-oxobutanal is an organic compound characterized by its unique structure and properties. It has the molecular formula and a molecular weight of approximately 180.18 g/mol. The compound features a butanal backbone with a fluorophenyl group at one end and a ketone functional group at the other, making it a member of the class of compounds known as α-oxo aldehydes. Its systematic name reflects its structural components, indicating the presence of a fluorine atom on the phenyl ring and a keto group adjacent to the aldehyde. The compound is identified by its CAS number 84819-46-5 .
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties .
Several synthesis methods have been reported for 4-(4-Fluorophenyl)-4-oxobutanal:
The applications of 4-(4-Fluorophenyl)-4-oxobutanal primarily lie in research and development within organic chemistry and medicinal chemistry. Potential applications include:
Several compounds share structural similarities with 4-(4-Fluorophenyl)-4-oxobutanal, which may provide insights into its unique characteristics:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(Phenyl)-4-oxobutanal | C_{10}H_{10}O_{2} | Lacks fluorine substitution; serves as a baseline |
| 3-(4-Fluorophenyl)-2-butenal | C_{10}H_{9}FO | Contains an additional double bond; different reactivity |
| 3-(Trifluoromethyl)butanal | C_{10}H_{7}F_{3}O | Contains trifluoromethyl group; enhanced lipophilicity |
| 2-(4-Fluorophenyl)acetaldehyde | C_{9}H_{9}FO | Similar aromatic substitution; different carbon chain length |
These comparisons highlight the unique presence of the fluorine atom in 4-(4-Fluorophenyl)-4-oxobutanal, which may influence its reactivity and biological activity compared to other similar compounds .